molecular formula C11H12BrN5 B12264575 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine

Cat. No.: B12264575
M. Wt: 294.15 g/mol
InChI Key: OGYOIGDHHKYJAF-UHFFFAOYSA-N
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Description

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is a complex organic compound that features a pyrazine ring substituted with an azetidine moiety and a bromopyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine typically involves multi-step organic reactions. One common method starts with the preparation of the bromopyrazole intermediate, which is then reacted with an azetidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can modify the bromopyrazole moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazine derivatives .

Scientific Research Applications

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine involves its interaction with specific molecular targets. The bromopyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyrazine is unique due to its combination of a pyrazine ring, an azetidine moiety, and a bromopyrazole group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

Molecular Formula

C11H12BrN5

Molecular Weight

294.15 g/mol

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]pyrazine

InChI

InChI=1S/C11H12BrN5/c12-10-3-15-17(8-10)7-9-5-16(6-9)11-4-13-1-2-14-11/h1-4,8-9H,5-7H2

InChI Key

OGYOIGDHHKYJAF-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CN=C2)CN3C=C(C=N3)Br

Origin of Product

United States

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